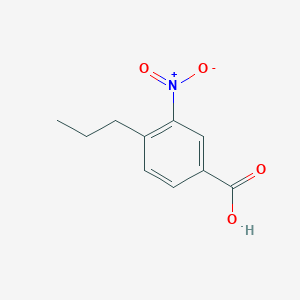

3-Nitro-4-propylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRWLPVXYJGNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 4 Propylbenzoic Acid and Analogues

Direct Synthetic Routes to 3-Nitro-4-propylbenzoic Acid

The most straightforward approach to synthesizing this compound involves the direct nitration of 4-propylbenzoic acid. This method is advantageous as it builds upon a readily available starting material. However, controlling the regioselectivity of the nitration reaction is a critical challenge that requires careful optimization of reaction conditions.

Nitration of 4-Propylbenzoic Acid: Regioselectivity and Yield Optimization

The introduction of a nitro group onto the aromatic ring of 4-propylbenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the propyl group and the carboxylic acid group. The propyl group, being an alkyl group, is an ortho, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the carboxylic acid group is a meta-director, deactivating the ring and directing incoming electrophiles to the position meta to it.

In the case of 4-propylbenzoic acid, the positions ortho to the propyl group are also meta to the carboxylic acid group (positions 3 and 5). The position para to the propyl group is the carbon bearing the carboxylic acid group. Therefore, the directing effects of both groups reinforce the introduction of the nitro group at the 3-position, making this compound the expected major product.

The classic and most widely used nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts, including dinitrated products. While specific studies on the nitration of 4-propylbenzoic acid are not extensively detailed in publicly available literature, general procedures for the nitration of substituted benzoic acids provide a reliable framework. For instance, the nitration of benzoic acid to 3-nitrobenzoic acid is typically conducted at low temperatures, with the reaction of p-fluoro-benzoic acid with nitric and sulfuric acid being stirred at 0°C for an hour before allowing the temperature to rise. prepchem.com

A general procedure would involve dissolving 4-propylbenzoic acid in concentrated sulfuric acid, followed by the slow, dropwise addition of concentrated nitric acid while maintaining a low temperature, typically between 0 and 10 °C, using an ice bath. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction before being quenched by pouring it onto ice. The solid product, this compound, can then be isolated by filtration.

| Starting Material | Nitrating Agent | Reaction Conditions | Major Product | Reference |

| 4-Propylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0-10 °C | This compound | General Procedure |

| p-Fluoro-benzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C for 1h, then 20 °C for 16h | 3-Nitro-4-fluoro-benzoic acid | prepchem.com |

Table 1: General Conditions for the Nitration of Substituted Benzoic Acids

While the mixed acid system is effective, its corrosive nature and the generation of acidic waste have prompted research into alternative, more environmentally benign catalytic systems. Solid acid catalysts, in particular, have garnered attention as they can be easily separated from the reaction mixture and potentially reused.

Various solid acid catalysts have been investigated for aromatic nitration, including zeolites, sulfated zirconia, and supported acids. ncl.res.inresearchgate.net These catalysts can promote the formation of the nitronium ion from nitric acid, often with enhanced regioselectivity compared to traditional mixed acid systems. The shape-selective properties of some zeolites can favor the formation of specific isomers by sterically hindering the formation of others.

For the nitration of 4-propylbenzoic acid, a solid acid catalyst with appropriate pore size and acidity could potentially enhance the yield of the desired 3-nitro isomer while minimizing the formation of other byproducts. Research in this area is ongoing, with a focus on developing highly active and selective catalysts for the nitration of a wide range of aromatic compounds. sciencemadness.orgacs.orggoogle.com

| Catalyst Type | Description | Potential Advantages |

| Zeolites | Microporous aluminosilicate minerals with a well-defined pore structure. | Shape selectivity, reusability, reduced waste. |

| Sulfated Zirconia | A strong solid superacid. | High catalytic activity. |

| Supported Acids | Liquid acids immobilized on a solid support (e.g., silica gel). | Ease of handling and separation. |

Table 2: Examples of Solid Acid Catalysts for Aromatic Nitration

Construction from Precursors via Functional Group Interconversions

An alternative to the direct nitration of 4-propylbenzoic acid is the synthesis of the target molecule from precursors that already contain some of the required functional groups. This approach can be advantageous if the direct nitration route suffers from low yield or poor regioselectivity.

This strategy involves introducing the carboxylic acid group onto a nitro-propylbenzene precursor. The starting material would be a propylbenzene molecule bearing a nitro group. The two likely precursors are 1-nitro-2-propylbenzene and 1-nitro-4-propylbenzene.

The challenge in this approach lies in the selective introduction of a carboxyl group onto the aromatic ring. Direct carboxylation of aromatic compounds with carbon dioxide is a thermodynamically challenging reaction but can be achieved under specific conditions, often involving strong bases or transition metal catalysts. However, the presence of a deactivating nitro group on the ring would make such a reaction even more difficult.

A more plausible, albeit multi-step, approach would be to introduce a functional group that can be later converted into a carboxylic acid. For example, a formyl group (-CHO) could be introduced via formylation, followed by oxidation to the carboxylic acid. Alternatively, a methyl group could be introduced and then oxidized to a carboxylic acid. However, achieving the desired regioselectivity in these initial functionalization steps would be a significant hurdle.

This approach starts with a nitro-benzoic acid and aims to introduce the propyl group at the desired position. The most logical starting material would be 3-nitrobenzoic acid. The challenge here is to introduce the propyl group at the 4-position of the 3-nitrobenzoic acid ring.

Direct Friedel-Crafts alkylation of 3-nitrobenzoic acid with a propylating agent (e.g., 1-chloropropane) is unlikely to be successful. The nitro and carboxylic acid groups are strongly deactivating, making the ring highly unreactive towards Friedel-Crafts reactions.

Given the challenges associated with these precursor-based routes, the direct nitration of 4-propylbenzoic acid remains the most practical and efficient method for the synthesis of this compound, provided that the reaction conditions are carefully controlled to ensure high regioselectivity and yield.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to mitigate environmental impact and enhance process safety and efficiency. These approaches focus on developing sustainable reaction pathways that reduce waste, avoid hazardous substances, and lower energy consumption.

Development of Environmentally Benign Reaction Conditions

Traditional nitration methods for aromatic compounds often rely on a mixture of concentrated nitric acid and sulfuric acid, a process that is effective but generates significant quantities of acidic waste and potentially hazardous nitrogen oxide fumes google.comresearchgate.net. Moreover, some conventional methods employ halogenated hydrocarbon solvents like carbon tetrachloride, which pose environmental risks google.com.

Recent advancements focus on creating reaction conditions that are inherently safer and more environmentally friendly. A key development is the move away from the mixed-acid system. One such improved process involves the nitration of 4-alkoxybenzoic acids, a close analogue of 4-propylbenzoic acid, using aqueous nitric acid (40-80%) without the need for sulfuric acid or hazardous organic solvents google.com. This method not only prevents the formation of large volumes of diluted acidic waste but also simplifies the product isolation process google.com.

Atom Economy and Waste Minimization in Production Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product jocpr.comyoutube.com. Reactions with high atom economy are inherently less wasteful rsc.orgnih.gov.

Traditional nitration reactions, particularly those involving stoichiometric reagents or producing significant byproducts, often have poor atom economy. The classic mixed-acid nitration, for instance, generates waste sulfuric acid that needs to be treated and disposed of, adding to the environmental burden and cost google.com.

Application of Catalysis in Sustainable Nitro-benzoic Acid Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient, selective, and environmentally benign chemical transformations jk-sci.com. Catalysts can lower the activation energy of reactions, reduce the need for harsh conditions, and minimize the formation of unwanted byproducts.

In the synthesis of nitrobenzoic acids and their derivatives, catalysis has been applied in several ways. While direct nitration is the most common route, alternative strategies involving catalytic oxidation of substituted nitrotoluenes are gaining traction. For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using molecular oxygen or air in the presence of catalysts like cobalt or manganese acetate, or biomimetic catalysts such as metal phthalocyanines and iron porphyrins researchgate.netgoogle.com. These aerobic oxidation methods are greener alternatives to traditional oxidants like potassium permanganate or nitric acid, which generate significant waste google.com.

Solid acid catalysts, such as zeolites, are also being investigated for nitration reactions. These materials can offer enhanced regioselectivity due to their specific pore structures and can be easily separated and reused, which simplifies the process and reduces waste researchgate.net. Furthermore, in subsequent reactions, such as the reduction of a nitro group to an amine, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a well-established and clean method, offering high selectivity and yield with minimal waste patsnap.com.

Synthesis of Structurally Related Nitrobenzoic Acid Derivatives

The synthetic methodologies developed for nitrobenzoic acids can often be adapted for the preparation of a variety of structurally related derivatives, including those with different alkyl, alkoxy, or additional nitro groups.

Synthetic Approaches to 3-Nitro-4-alkoxybenzoic Acids

3-Nitro-4-alkoxybenzoic acids are important intermediates, particularly in the dye industry google.com. The synthesis of these compounds is typically achieved through the direct nitration of the corresponding 4-alkoxybenzoic acid.

A conventional approach involves using a mixed acid of concentrated nitric and sulfuric acid at low temperatures (below 10°C) google.com. However, this method is fraught with challenges for commercial-scale production, including the potential for side reactions leading to dinitro compounds and the generation of substantial acidic waste google.com. Another established method uses 60% nitric acid as the nitrating agent in a halogenated hydrocarbon solvent with a catalytic amount of sulfuric acid, which also carries environmental concerns google.com.

An improved, greener process has been developed that involves reacting a 4-alkoxybenzoic acid with an excess of 40-80% aqueous nitric acid at a temperature between 30-100°C. This method successfully produces 3-nitro-4-alkoxybenzoic acid in high purity and yield without requiring sulfuric acid or halogenated solvents, thus representing a significant step towards a more sustainable manufacturing process google.com.

Synthesis of Dinitro-propylbenzoic Acid Analogues

The synthesis of dinitrobenzoic acid analogues typically requires more forceful reaction conditions than mononitration. A representative example is the synthesis of 3,5-dinitrobenzoic acid from benzoic acid. This transformation is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid.

In a typical laboratory procedure, benzoic acid is dissolved in concentrated sulfuric acid, and fuming nitric acid is added portion-wise while controlling the temperature to prevent runaway reactions and the evolution of excessive brown fumes. The reaction mixture is then often heated for an extended period to ensure the introduction of the second nitro group. The product is subsequently isolated by pouring the reaction mixture into ice water, which causes the dinitrated product to precipitate. The crude product is then collected by filtration and can be purified by recrystallization from a solvent such as aqueous ethanol (B145695). While effective, this method involves highly corrosive and hazardous reagents and requires careful temperature management. The synthesis of a dinitro-propylbenzoic acid would follow a similar principle, although the position of the second nitro group would be directed by the existing propyl and carboxyl groups on the aromatic ring.

Preparation of Methoxy-propylbenzoic Acid Analogues

The synthesis of methoxybenzoic acid analogues, which share structural similarities with propylbenzoic acid derivatives, can be accomplished through various methodologies. One common approach involves the etherification of a hydroxyl group on a precursor molecule. For instance, the preparation of m-methoxybenzoic acid can be initiated from m-Salicylic acid. This process involves an etherification reaction using methyl-sulfate in the presence of sodium hydroxide, followed by acidification to yield the desired product. google.comgoogle.com This method provides a foundational route to methoxy-substituted benzoic acids.

Another synthetic strategy is employed for preparing 2-methyl-3-methoxybenzoic acid. One pathway begins with 3-chloro-o-xylene, which is first converted to 2-methyl-3-chlorobenzoic acid. This intermediate then undergoes a reaction with sodium methoxide in an aprotic polar solvent, facilitated by a catalyst, to produce 2-methyl-3-methoxybenzoic acid. google.com An alternative route to the same compound involves the formation of a Grignard reagent from 2-methyl-3-chloroanisole, which is subsequently reacted with dry ice (solid carbon dioxide) to form the carboxylic acid. google.com

These varied approaches highlight the flexibility in synthetic design, allowing for the selection of starting materials and reaction conditions based on availability and desired scale.

| Target Compound | Starting Material(s) | Key Reagents | Reaction Type |

|---|---|---|---|

| m-methoxybenzoic acid | m-Salicylic acid | NaOH, methyl-sulfate, acidic solution | Etherification, then Acidification |

| 2-methyl-3-methoxybenzoic acid | 2-methyl-3-chlorobenzoic acid | Sodium methoxide, catalyst, aprotic polar solvent | Nucleophilic Aromatic Substitution |

| 2-methyl-3-methoxybenzoic acid | 2-methyl-3-chloroanisole | Magnesium, dry ice, bromoethane | Grignard Reaction |

Multi-step Synthetic Sequences Incorporating Nitrobenzoic Acid Units

Multi-step syntheses are fundamental for constructing complex molecules that incorporate nitrobenzoic acid moieties, such as this compound. These sequences often rely on the precise control of electrophilic aromatic substitution reactions. The synthesis of m-nitrobenzoic acid is a classic example of such a sequence. It is typically prepared by the nitration of benzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures. truman.eduwikipedia.org The carboxylic acid group on the benzene ring acts as a meta-director, guiding the incoming nitro group to the meta position. truman.eduwikipedia.org Maintaining a cold environment (0°C or below) is crucial to minimize the formation of ortho and para isomers. truman.edu

A more extended synthetic sequence can be illustrated by the preparation of methyl m-nitrobenzoate. This process involves three main stages:

Oxidation : Acetophenone is oxidized to benzoic acid. truman.eduscribd.com

Nitration : The synthesized benzoic acid is then nitrated to form m-nitrobenzoic acid, as described above. truman.eduscribd.com

Esterification : Finally, a Fischer esterification of m-nitrobenzoic acid with methanol in the presence of an acid catalyst (like sulfuric acid) yields methyl m-nitrobenzoate. scribd.comtruman.edu

The strategic ordering of reactions is critical in multi-step syntheses. For example, in synthesizing p-nitropropylbenzene from benzene, the propyl group must be introduced before the nitro group to achieve the desired para-substitution. libretexts.org This is because an alkyl group is an ortho-, para-director, whereas a nitro group is a meta-director. The synthesis involves a Friedel-Crafts acylation, followed by a Clemmensen reduction to form the propylbenzene, which is then nitrated. libretexts.org This principle of directing group effects is central to designing effective synthetic routes for substituted aromatic compounds.

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Oxidation | Acetophenone | Bleach (NaOCl) or other oxidizing agent | Benzoic acid |

| 2 | Nitration | Benzoic acid | Conc. HNO₃, Conc. H₂SO₄ (cold) | m-Nitrobenzoic acid |

| 3 | Fischer Esterification | m-Nitrobenzoic acid | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl m-nitrobenzoate |

Chemical Reactivity and Transformation Pathways of 3 Nitro 4 Propylbenzoic Acid

Reduction Reactions of the Nitro Group

One of the most significant transformations of 3-Nitro-4-propylbenzoic acid involves the reduction of the nitro group. This reaction converts the nitro compound into the corresponding amine, 3-Amino-4-propylbenzoic acid, a valuable building block in the synthesis of dyes and pharmaceutical compounds. wikipedia.orgchemcess.com A variety of methods are available for this conversion, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups due to its clean reaction profile and often high yields. commonorganicchemistry.comresearchgate.net The process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a premier heterogeneous catalyst for the hydrogenation of nitroarenes. commonorganicchemistry.comresearchgate.net Its high activity and selectivity make it a frequent choice for this transformation. The reaction mechanism involves the adsorption of both the hydrogen gas and the nitro group of this compound onto the surface of the palladium nanoparticles. This proximity facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to an amino group. rsc.org Other heterogeneous catalysts such as Platinum(IV) oxide (PtO₂) and Raney nickel are also effective for this type of reduction. wikipedia.orgresearchgate.net Raney nickel, in particular, is sometimes preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

| Catalyst | Typical Application | Key Advantages | Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | General-purpose, highly active for aromatic nitro reduction. commonorganicchemistry.com | High efficiency, good selectivity, easily recovered. researchgate.net | Can catalyze dehalogenation if other halogens are present. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | Effective for both aliphatic and aromatic nitro compounds. wikipedia.org | Robust and highly active. | Generally more expensive than Pd/C. |

| Raney Nickel | Used when dehalogenation is a concern. commonorganicchemistry.com | Cost-effective, does not typically remove halogens. wikipedia.org | Can be pyrophoric, requires careful handling. |

To achieve a high yield and selectivity in the synthesis of 3-Amino-4-propylbenzoic acid, several reaction parameters must be carefully controlled.

Solvent: The choice of solvent is crucial. Alcohols like ethanol (B145695) and methanol are commonly used as they can dissolve the starting material and are stable under hydrogenation conditions. researchgate.net

Hydrogen Pressure: The reaction is often carried out under a positive pressure of hydrogen, which can range from balloon pressure to several bars, to ensure a sufficient supply of the reducing agent. researchgate.net Higher pressures can increase the reaction rate.

Temperature: Nitro reductions are often exothermic. While some reactions may require initial heating to start, the temperature must be controlled to prevent side reactions or catalyst deactivation. researchgate.net Reactions are frequently run at or near room temperature. chemicalbook.com

Catalyst Loading: The amount of catalyst (e.g., 5% or 10% Pd/C) is typically a small fraction of the substrate's weight. Optimal loading ensures a reasonable reaction time without being wasteful.

Stirring: Adequate agitation is essential in a heterogeneous catalytic reaction to ensure efficient contact between the substrate, hydrogen gas, and the catalyst surface. researchgate.net Insufficient stirring can lead to hydrogen starvation at the catalyst surface, potentially forming undesired intermediates like azo compounds. researchgate.net

While catalytic hydrogenation is a preferred method, several other chemical reduction techniques can effectively convert this compound to its amino derivative. These methods are particularly useful when certain functional groups in the molecule are incompatible with hydrogenation conditions or when specific laboratory setups are unavailable.

Common alternative reagents include:

Metals in Acid: A classic method involves the use of an easily oxidized metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net This method is robust and cost-effective.

Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective method for reducing aromatic nitro groups, often used when other reducible groups are present in the molecule. commonorganicchemistry.comchemicalbook.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be used under aqueous conditions and are particularly useful for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

| Reagent/System | Typical Conditions | Selectivity and Notes |

|---|---|---|

| Fe / HCl | Acidic, aqueous/alcoholic solvent, often heated. researchgate.net | Inexpensive and effective. Tolerates many functional groups. commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic, often in ethanol. chemicalbook.com | A mild and selective method. commonorganicchemistry.com |

| Zn / Acid (HCl or Acetic Acid) | Acidic conditions. commonorganicchemistry.com | Provides a mild reduction pathway. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution. | Useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com Can selectively reduce one of two nitro groups. commonorganicchemistry.com |

Catalytic Hydrogenation to 3-Amino-4-propylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound is a key site for chemical transformations, allowing for the formation of derivatives such as esters and amides. chemcess.com These reactions typically involve the nucleophilic substitution at the carbonyl carbon of the carboxylic acid.

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. The Fischer esterification is a common method where the reaction is heated in an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). truman.edu The presence of water must be minimized as it can shift the equilibrium back towards the reactants, reducing the product yield. truman.edu For example, reacting this compound with methanol would yield methyl 3-nitro-4-propylbenzoate.

Amidation involves the reaction of the carboxylic acid or its derivative with an amine to form an amide. Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. google.com A more common and efficient laboratory method involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted amide. google.com This pathway avoids high temperatures and generally produces higher yields.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For aromatic carboxylic acids, this transformation typically requires high temperatures. In the case of nitro-substituted benzoic acids, the presence of the electron-withdrawing nitro group can influence the conditions required for this reaction. For instance, 3-nitrobenzoic acid undergoes decarboxylation to form nitrobenzene at temperatures above 238°C. chemcess.com Similarly, 4-nitrobenzoic acid decarboxylates to nitrobenzene above 240°C. chemcess.com

Based on these related structures, this compound is expected to undergo thermal decarboxylation, yielding 2-nitro-1-propylbenzene upon heating at elevated temperatures. The reaction proceeds via the loss of carbon dioxide from the carboxyl group attached to the aromatic ring.

Functionalization of the Propyl Side Chain

The n-propyl group attached to the benzene (B151609) ring is a site for various oxidative transformations, particularly through biological or biomimetic catalytic systems. These reactions primarily involve the oxidation of carbon-hydrogen bonds to introduce new functional groups.

Research into the enzymatic oxidation of alkyl-substituted benzoic acids provides significant insight into the potential functionalization pathways for the propyl side chain of this compound. Studies utilizing cytochrome P450 enzymes, a family of versatile monooxygenases, on the closely related compound 4-n-propylbenzoic acid have demonstrated that the propyl chain can undergo both hydroxylation and desaturation. nih.gov

The enzymatic oxidation of 4-n-propylbenzoic acid by the cytochrome P450 enzyme CYP199A4 results in hydroxylation at two distinct positions on the propyl chain: the benzylic carbon (Cα) and the adjacent carbon (Cβ). nih.gov This lack of high regioselectivity leads to the formation of two primary alcohol products in nearly equal amounts. nih.gov This suggests that the C-H bonds at both the Cα and Cβ positions are accessible to the enzyme's active site.

In competition with hydroxylation, a desaturation pathway also occurs, leading to the formation of an alkene metabolite. nih.gov This reaction involves the removal of two hydrogen atoms from adjacent carbons on the propyl chain to form a double bond. For the oxidation of 4-n-propylbenzoic acid by wild-type CYP199A4, desaturation is a significant pathway, accounting for a substantial portion of the total products. nih.gov

Interestingly, the balance between hydroxylation and desaturation can be shifted through protein engineering. When 4-n-propylbenzoic acid was oxidized by a mutant variant of the enzyme, CYP199A4 F298V, the product distribution changed dramatically. The formation of the alkene via desaturation became the major metabolic pathway, with a concurrent increase in benzylic hydroxylation and the elimination of hydroxylation at the Cβ position. nih.gov

| Enzyme | Benzylic (Cα) Hydroxylation Product (%) | Cβ Hydroxylation Product (%) | Alkene (Desaturation) Product (%) |

|---|---|---|---|

| Wild-Type CYP199A4 | ~33 | ~33 | ~33 |

| F298V Mutant CYP199A4 | 27 | 0 | 67 |

Beyond hydroxylation and desaturation at the Cα and Cβ positions, other chemical transformations of the propyl side chain are theoretically possible. These could include oxidation at the terminal methyl group (ω-oxidation) to form a primary alcohol, which could be further oxidized to an aldehyde and a carboxylic acid. However, specific research detailing these alternative pathways for this compound is not extensively documented in the available literature.

Aliphatic Hydroxylation and Desaturation Processes

Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. However, the reactivity of the benzoic acid core in this compound towards EAS is severely diminished. This is due to the presence of two powerful electron-withdrawing groups attached to the ring: the nitro group (-NO2) and the carboxylic acid group (-COOH). wikipedia.orgchemicalbook.com

Both of these groups are deactivating, meaning they reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgchemicalbook.com The presence of multiple deactivating groups makes substitution reactions on the aromatic ring very difficult to achieve. chemcess.com While the propyl group is a weak activating group, its influence is insufficient to overcome the strong deactivating effects of the nitro and carboxyl substituents.

Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Sulfonation)

Due to the presence of two deactivating groups (nitro and carboxylic acid), this compound is expected to be highly resistant to electrophilic aromatic substitution. The electron-donating propyl group provides some activation, but it is generally overcome by the deactivating effects of the other two substituents.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the position of substitution would be directed by the existing substituents. The propyl group is an ortho, para-director, while the nitro and carboxylic acid groups are meta-directors. The positions on the ring relative to each substituent are as follows:

Position 2: ortho to the propyl group, meta to the nitro group.

Position 5: meta to the propyl and carboxylic acid groups.

Position 6: ortho to the carboxylic acid group, meta to the propyl group.

Considering the directing effects, the most likely position for electrophilic attack would be position 2, as it is activated by the ortho-directing propyl group and only deactivated by one meta-directing nitro group. However, significant steric hindrance from the adjacent propyl and nitro groups would be expected.

Halogenation

Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents and Conditions (Predicted) | Major Product (Predicted) | Expected Yield |

| Bromination | Br₂, FeBr₃, heat | 2-Bromo-3-nitro-4-propylbenzoic acid | Low |

| Chlorination | Cl₂, AlCl₃, heat | 2-Chloro-3-nitro-4-propylbenzoic acid | Low |

| Sulfonation | Fuming H₂SO₄, heat | 3-Nitro-4-propyl-2-sulfobenzoic acid | Very Low/Negligible |

Sulfonation

Sulfonation of highly deactivated aromatic rings is notoriously difficult. The reaction with fuming sulfuric acid would require high temperatures, and the yield of any sulfonated product is expected to be extremely low. The strong acidic conditions could also lead to side reactions, including decarboxylation.

Nucleophilic Aromatic Substitution (SNAr) Investigations at the Nitro-substituted Position

The presence of a strong electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of this compound, there isn't an inherent leaving group like a halogen. However, in related compounds where a leaving group is present ortho or para to the nitro group, SNAr reactions proceed readily.

For instance, in a compound like 4-chloro-3-nitrobenzoic acid, the chlorine atom is ortho to the nitro group and is activated for displacement by nucleophiles. The reaction of 4-chloro-3-nitrobenzoic acid with an alkali metal hydroxide proceeds via an SNAr mechanism to replace the chloro group with a hydroxyl group. This reaction is a key step in the synthesis of 3-amino-4-hydroxybenzoic acids.

While direct SNAr studies on this compound are not documented, it is a suitable substrate for derivatization to introduce a leaving group, which could then undergo nucleophilic substitution. For example, if a halogen were introduced at the 4-position (para to the nitro group), it would be highly activated towards SNAr.

Interactive Data Table: Illustrative Nucleophilic Aromatic Substitution on a Related Substrate

| Starting Material | Nucleophile and Conditions | Product |

| 4-Chloro-3-nitrobenzoic acid | NaOH, heat | 4-Hydroxy-3-nitrobenzoic acid |

| 4-Chloro-3-nitrobenzoic acid | NH₃, heat | 4-Amino-3-nitrobenzoic acid |

| 4-Fluoro-3-nitrobenzoic acid | CH₃ONa, heat | 4-Methoxy-3-nitrobenzoic acid |

The nitro group plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, which is a key feature of the SNAr mechanism. The rate of substitution is significantly enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group.

Mechanistic Investigations of 3 Nitro 4 Propylbenzoic Acid Transformations

Elucidation of Reaction Mechanisms in Organic Synthesis

The formation and transformation of 3-nitro-4-propylbenzoic acid are classic examples of fundamental organic reactions. Understanding the step-by-step electronic and structural changes provides insight into reaction outcomes and optimization.

Nitration of 4-Propylbenzoic Acid

The synthesis of this compound from 4-propylbenzoic acid is achieved through an electrophilic aromatic substitution reaction. This process typically involves the use of a nitrating mixture, consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The mechanism proceeds in several distinct steps:

Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk

Electrophilic Attack: The electron-rich π system of the 4-propylbenzoic acid aromatic ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Regiochemistry: The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the propyl group (-CH₂CH₂CH₃) and the carboxylic acid group (-COOH).

The propyl group is an alkyl group, which is an electron-donating group (EDG) through induction. EDGs are typically ortho, para-directors. cognitoedu.org

The carboxylic acid group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms. EWGs are typically meta-directors. cognitoedu.orgwikipedia.org

In this case, the two groups direct the incoming electrophile to different positions. The propyl group directs to the positions ortho to it (positions 3 and 5), while the carboxyl group directs to the positions meta to it (positions 3 and 5). Since both groups favor substitution at the 3-position, the nitration occurs regioselectively at this site to yield this compound.

Re-aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com

Reduction of this compound

The conversion of the nitro group in this compound to an amino group (to form 3-amino-4-propylbenzoic acid) is a crucial reduction reaction. This transformation can be accomplished through various methods, most commonly via catalytic hydrogenation or with a metal in the presence of an acid. masterorganicchemistry.comcommonorganicchemistry.com

The general mechanistic pathway for the reduction of a nitro group involves a six-electron reduction. nih.gov The process occurs in a stepwise fashion, regardless of the specific reducing agent used. acs.org

The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

The nitroso group is further reduced to a hydroxylamine (B1172632) group (R-NHOH).

Finally, the hydroxylamine is reduced to the amine (R-NH₂). nih.govacs.org

When using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl), the mechanism involves a series of single electron transfers from the metal and protonations by the acid. youtube.comacsgcipr.org

Transient intermediates are short-lived species that are not the starting material or the final product but are essential steps along the reaction pathway.

Nitration Intermediate: The key transient species in the nitration of 4-propylbenzoic acid is the arenium ion (sigma complex). This carbocation is stabilized by resonance, where the positive charge is delocalized over the ortho and para positions relative to the point of electrophilic attack. The stability of the possible arenium ions determines the regioselectivity of the reaction.

Reduction Intermediates: During the reduction of the nitro group, the nitroso (R-NO) and hydroxylamine (R-NHOH) species are critical transient intermediates. nih.govacs.org These intermediates are typically highly reactive and are converted to the final amine product under the reaction conditions. The reduction of the nitroso group is often much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov However, the accumulation of unstable hydroxylamine intermediates can sometimes pose a risk, particularly in large-scale catalytic hydrogenations, as their decomposition can be exothermic. mt.com

Catalytic Mechanisms

Catalysis plays a pivotal role in the efficient and selective transformation of nitroaromatic compounds. Understanding the mechanisms by which catalysts operate is essential for process development and improvement.

The reduction of the nitro group in this compound is frequently carried out using heterogeneous catalysis, where the catalyst is in a different phase (typically solid) from the reactants (liquid or gas). Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. commonorganicchemistry.com

The mechanism for catalytic hydrogenation on a metal surface involves several key steps:

Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Palladium). masterorganicchemistry.com

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species. masterorganicchemistry.com

Stepwise Hydrogenation: The adsorbed nitro group is sequentially hydrogenated by the activated hydrogen atoms on the catalyst surface. This proceeds through the nitroso and hydroxylamine intermediates before yielding the final amine.

Desorption: The final product, 3-amino-4-propylbenzoic acid, desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

The efficiency of the catalyst is dependent on factors such as metal particle size, the nature of the support material (e.g., carbon, alumina), and the reaction conditions (temperature, pressure, solvent). researchgate.net

Beyond simple reduction, the nitro group in compounds analogous to this compound can be utilized as a leaving group in transition metal-catalyzed cross-coupling reactions. This represents a significant advancement, as nitroarenes are readily available and inexpensive starting materials. acs.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling: In this reaction, a nitroarene can be coupled with an organoboron reagent. The proposed catalytic cycle involves:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the Ar–NO₂ bond, a previously challenging step, to form an arylpalladium(II) nitrite (B80452) intermediate. acs.orgnih.gov

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the nitrite group.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. mdpi.com

Palladium-Catalyzed Buchwald-Hartwig Amination: Nitroarenes can also serve as electrophiles in C-N bond-forming reactions. The mechanism is thought to be similar to the Suzuki coupling, where the key initial step is the oxidative addition of the Pd(0) catalyst to the C–NO₂ bond. elsevierpure.comnih.gov This is followed by the reaction with an amine and subsequent reductive elimination to form the arylamine product. researchgate.net In some cases, the reaction may proceed through an in-situ reduction of the nitroarene to an arylamine, which then participates in a denitrative coupling with another nitroarene molecule. researchgate.netnih.gov

| Reaction Type | Catalyst System (Example) | Key Mechanistic Step | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(0) / BrettPhos | Oxidative addition to Ar-NO₂ bond | C-C |

| Buchwald-Hartwig Amination | Pd(0) / Dialkyl(biaryl)phosphine | Oxidative addition to Ar-NO₂ bond | C-N |

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the hydrogenation of nitroaromatics, several deactivation pathways are recognized.

Coking: This involves the formation of carbonaceous deposits (coke) on the surface of the catalyst. researchgate.net These deposits can physically block the active sites, preventing reactants from accessing them. researchgate.netresearchgate.net Aromatic compounds, including the reactant itself, can act as precursors for coke formation. researchgate.net

Poisoning: This occurs when substances in the reaction mixture strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive. researchgate.net Sulfur-containing compounds are common poisons for noble metal catalysts like palladium.

Sintering: At higher temperatures, the fine metal particles of a supported catalyst can migrate and agglomerate into larger crystals. researchgate.net This process, known as sintering, leads to a decrease in the active surface area of the catalyst and, consequently, a loss of activity. researchgate.net

Understanding these deactivation mechanisms is crucial for optimizing reaction conditions and developing more robust and long-lasting catalysts for the conversion of nitroaromatic compounds. mdpi.com

Kinetic Studies and Isotope Effects

Measurement of Reaction Rates and Determination of Kinetic Parameters

No experimental data on the reaction rates or kinetic parameters (such as rate constants (k), activation energy (Ea), or Arrhenius pre-exponential factors (A)) for the transformations of this compound have been reported in the scientific literature. Therefore, a data table for these parameters cannot be generated.

Investigation of Deuterium (B1214612) and Other Isotope Effects in C-H Bond Activation

There is no available research detailing the investigation of deuterium or other isotope effects specifically for the C-H bond activation of this compound. Consequently, kinetic isotope effect (KIE) values (kH/kD) for this compound have not been documented, and a corresponding data table cannot be created.

Advanced Spectroscopic Characterization of 3 Nitro 4 Propylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3-nitro-4-propylbenzoic acid reveals a distinct set of signals that correspond to the various protons within the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the benzene (B151609) ring. Typically, the aromatic protons are observed in the range of δ 7.0-8.5 ppm. The electron-withdrawing nature of the nitro group and the carboxylic acid group deshields the adjacent protons, causing them to resonate at a higher chemical shift. The propyl group, being an electron-donating group, will have a contrasting effect on the protons ortho and para to it.

The protons of the propyl chain give rise to characteristic signals in the upfield region of the spectrum (δ 0.9-3.0 ppm). The terminal methyl (CH₃) protons typically appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group as a sextet, and the methylene group attached to the aromatic ring as a triplet. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

A representative, though generalized, ¹H NMR data for this compound is presented below. Actual chemical shifts can vary based on the solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| -CH₂-Ar | 2.5 - 3.0 | t | ~7-8 |

| -CH₂-CH₂-Ar | 1.5 - 2.0 | sextet | ~7-8 |

| -CH₃ | 0.9 - 1.2 | t | ~7-8 |

| -COOH | >10 | br s | - |

m = multiplet, t = triplet, sextet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm), which often allows for the resolution of all unique carbon atoms.

For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of δ 165-185 ppm. oregonstate.edu The aromatic carbons resonate between δ 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and carboxyl groups appearing at lower field (higher ppm values). The carbon attached to the nitro group is particularly deshielded. The carbons of the propyl chain are found in the upfield region of the spectrum, typically between δ 10-40 ppm. oregonstate.edu

A generalized ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| -COOH | 165 - 185 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-COOH | 130 - 140 |

| Other Aromatic C | 120 - 135 |

| -CH₂-Ar | 30 - 40 |

| -CH₂-CH₂-Ar | 20 - 30 |

| -CH₃ | 10 - 15 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the propyl chain, confirming their sequence. It would also show correlations between adjacent aromatic protons, which is crucial for verifying the substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly aiding in the assignment of both ¹H and ¹³C NMR spectra. researchgate.net

The combination of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would exhibit several key absorption bands.

The most prominent of these is the strong, broad absorption of the O-H stretch of the carboxylic acid group, which typically appears in the region of 2500-3300 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the propyl group appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

A summary of the expected IR absorption bands for this compound is given in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Nitro Group | Asymmetric NO₂ stretch | 1520 - 1560 |

| Nitro Group | Symmetric NO₂ stretch | 1345 - 1385 |

| Aromatic | C-H stretch | > 3000 |

| Alkyl (Propyl) | C-H stretch | < 3000 |

| Aromatic | C=C stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the benzene ring, the nitro group, and the carboxylic acid group, all of which are chromophores, leads to characteristic UV-Vis absorption bands.

The spectrum is expected to show absorptions arising from π→π* transitions within the aromatic system, which are typically intense. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid group, also an electron-withdrawing group, in conjugation with the benzene ring will influence the position and intensity of these absorptions. The n→π* transitions, which are typically less intense, are also expected due to the presence of non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. In a joint experimental and theoretical study on nitrobenzaldehydes, which are structurally related, the spectra were characterized by weak transitions around 350 nm, a band of intermediate intensity around 300 nm, and strong absorptions around 250 nm. uni-muenchen.de A similar pattern can be anticipated for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁NO₄), the molecular weight is 209.20 g/mol . nih.govchemsrc.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 209. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) to give a peak at m/z 192, and the loss of the entire carboxyl group (-COOH, 45 amu) to give a peak at m/z 164. Fragmentation of the propyl chain can also occur, leading to the loss of an ethyl radical (-C₂H₅, 29 amu) to give a peak at m/z 180. The nitro group can also be lost as NO₂ (46 amu), resulting in a peak at m/z 163. The relative intensities of these fragment ions can help to piece together the structure of the molecule.

A summary of potential key fragments in the mass spectrum of this compound is provided below.

| Fragment Ion | m/z | Corresponding Loss |

| [M]⁺ | 209 | - |

| [M - OH]⁺ | 192 | Hydroxyl radical |

| [M - C₂H₅]⁺ | 180 | Ethyl radical |

| [M - COOH]⁺ | 164 | Carboxyl radical |

| [M - NO₂]⁺ | 163 | Nitrogen dioxide |

X-ray Crystallography for Solid-State Molecular Structure Determination

Determination of Bond Lengths, Angles, and Molecular Conformations

While a specific, publicly available single-crystal X-ray diffraction study for this compound was not identified in the reviewed literature, its molecular geometry can be reliably inferred from crystallographic data of analogous substituted benzoic acids. researchgate.netresearchgate.net The structure consists of a benzene ring substituted with a carboxylic acid group, a nitro group, and a propyl group.

The benzene ring is expected to be nearly planar. The carboxylic acid group itself is planar, but it may be twisted slightly out of the plane of the benzene ring due to steric hindrance from the adjacent nitro group. The nitro group is also typically planar and may be slightly twisted with respect to the aromatic ring. The flexible n-propyl chain will adopt a low-energy conformation, typically an extended anti-periplanar (staggered) arrangement of its carbon atoms.

The bond lengths and angles are dictated by the hybridization of the atoms and the electronic effects of the substituents. The electron-withdrawing nature of the nitro and carboxylic acid groups influences the electron distribution within the benzene ring. Below is a table of expected bond lengths for this compound, based on data from similar structures.

Interactive Data Table: Expected Molecular Geometry of this compound

| Bond Type | Atom 1 | Atom 2 | Expected Bond Length (Å) | Notes |

| Aromatic C-C | C(ar) | C(ar) | ~1.39 | Typical length for an aromatic ring; may show slight variations due to substituent effects. |

| Carboxylic Acid C-C | C(ar) | C(cooh) | ~1.49 | Single bond between an sp² carbon of the ring and the sp² carbon of the carboxyl group. |

| Carboxyl C=O | C(cooh) | O | ~1.22 | Characteristic double bond length for a carboxylic acid. |

| Carboxyl C-O | C(cooh) | OH | ~1.31 | Longer than the C=O bond, characteristic of the single bond in the carboxyl group, which often has partial double bond character in dimers. |

| Nitro C-N | C(ar) | N | ~1.48 | Single bond between an sp² carbon of the ring and the sp³-like nitrogen of the nitro group. researchgate.net |

| Nitro N-O | N | O | ~1.22 | The two N-O bonds are equivalent due to resonance. |

| Alkyl C-C | C(ar) | C(pr) | ~1.51 | Single bond between an sp² carbon of the ring and an sp³ carbon of the propyl group. |

| Alkyl C-C | C(pr) | C(pr) | ~1.53 | Typical sp³-sp³ single bond length. |

Note: The values presented are generalized from crystallographic data of related benzoic acid derivatives and serve as estimations. Specific values for this compound would require a dedicated single-crystal X-ray diffraction experiment.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Dimerization)

In the solid state, the spatial arrangement of molecules is governed by a variety of intermolecular forces. For carboxylic acids, the most significant of these is hydrogen bonding. Benzoic acid and its derivatives almost universally form centrosymmetric dimers in the crystal lattice. nih.govresearchgate.net This robust supramolecular synthon is characterized by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, forming a cyclic R²₂(8) graph-set motif. nih.gov

Interactive Data Table: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers

| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Graph Set |

| Hydrogen Bond | O-H | O=C | ~0.84 | ~1.80 | ~2.64 | ~170 - 180 | R²₂(8) |

Note: These are typical geometric parameters for the centrosymmetric hydrogen-bonded dimer common in benzoic acids.

Protein-Ligand Co-crystallography for Enzyme-Substrate Interactions with Benzoic Acid Derivatives

While specific co-crystallography studies involving this compound are not documented, the broader class of benzoic acid derivatives has been extensively studied to understand enzyme-ligand interactions at the molecular level. X-ray crystallography of a ligand bound within the active site of its target enzyme provides a static snapshot that reveals the precise binding mode and the key interactions responsible for inhibition or substrate recognition.

Case Study 1: Cytochrome P450 (CYP) Enzymes CYP enzymes are crucial in drug metabolism. Crystal structures of CYP199A4 in complex with various 4-substituted benzoic acids reveal a highly conserved binding motif. uq.edu.au The carboxylate group of the benzoic acid derivative is anchored in the active site through a network of hydrogen bonds and salt bridges with specific amino acid residues. Similarly, computational docking and structural analysis of CYP199A2 suggest that the carboxylate oxygens of benzoic acid substrates interact with key polar residues. doi.org

Case Study 2: Cyclooxygenase-2 (COX-2) Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. Crystallographic studies of COX-2 with these inhibitors show that the carboxylate group is critical for binding, typically interacting with a positively charged arginine residue (Arg120) at the mouth of the active site. mdpi.com This interaction orients the rest of the inhibitor molecule to protrude into a hydrophobic channel, where it can block substrate access. The binding of some inhibitors also involves hydrogen bonds with other residues like Tyr385 and Ser530. mdpi.com

Case Study 3: Influenza Virus Neuraminidase Benzoic acid derivatives have been designed as inhibitors for the influenza virus neuraminidase enzyme. X-ray crystal structures of the enzyme in complex with these inhibitors have been solved, showing how the inhibitor fits into the conserved active site and interacts with key amino acid residues through specific hydrogen bonds and hydrophobic interactions. iucr.org This structural information is vital for the rational design of more potent antiviral drugs.

Interactive Data Table: Examples of Benzoic Acid Derivative-Protein Interactions

| Enzyme Target | Ligand Type | Key Interacting Residues in Active Site | Type of Interaction | Reference(s) |

| Cytochrome P450 CYP199A4 | 4-substituted benzoic acids | Arg92, Ser95, Ser244 | Hydrogen bonding with the carboxylate group. | uq.edu.au |

| Cytochrome P450 CYP199A2 | 4-ethylbenzoic acid (docked) | Ser97, Ser247 | Hydrogen bonding with the carboxylate group. | doi.org |

| Cyclooxygenase-2 (COX-2) | NSAID (e.g., diclofenac) | Arg120, Tyr385, Ser530 | Salt bridge and hydrogen bonding with the carboxylate group. | mdpi.com |

| Influenza Virus Neuraminidase | Guanidino-benzoic acid derivs. | Conserved active site residues | Specific hydrogen bonds and hydrophobic interactions. | iucr.org |

| Oxacillinase-48 (OXA-48) | Pyridyl benzoic acids | Not specified | Interactions observed with unsubstituted pyridyl benzoic acids. | uit.no |

Based on the available information, a detailed computational chemistry and theoretical analysis for the specific compound "this compound" as outlined is not present in the accessible literature. The search for dedicated studies on this molecule using Density Functional Theory (DFT), Hartree-Fock (HF), ab initio methods, and analysis of its electronic structure (HOMO, LUMO, MEP) did not yield specific research findings or data tables.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on currently available and indexed research. More general chemical identifiers and properties may be available, but in-depth computational studies as specified in the prompt's outline appear to be absent from the public domain.

Computational Chemistry and Theoretical Studies of 3 Nitro 4 Propylbenzoic Acid

Electronic Structure Analysis

Charge Distribution and Bond Order Analysis

Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure of a molecule. Analysis of the charge distribution provides insights into the molecule's reactivity, polarity, and intermolecular interactions. For 3-nitro-4-propylbenzoic acid, the electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups would significantly influence the electron density of the benzene (B151609) ring.

The nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic ring, particularly at the ortho and para positions relative to its location. The carboxylic acid group is also deactivating. This electronic effect would lead to a non-uniform distribution of charge across the molecule. The oxygen and nitrogen atoms would possess partial negative charges, while the carbon atoms attached to them would have partial positive charges.

Bond order analysis, another output of quantum chemical calculations, indicates the number of chemical bonds between a pair of atoms. In the aromatic ring of this compound, the C-C bond orders would be intermediate between a single and a double bond, characteristic of aromatic systems. The presence of the electron-withdrawing substituents would likely cause minor variations in the bond orders around the ring compared to unsubstituted benzene. The C-N bond of the nitro group and the C-C bond connecting the carboxylic group to the ring would also have specific bond orders reflecting their electronic environment.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotatable bonds in this molecule are the C-C bond between the ring and the carboxylic acid group, the C-O bond within the carboxylic acid group, and the C-C bonds of the propyl group.

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time. nih.gov An MD simulation of this compound in an aqueous environment would provide information on its structure and dynamics, shedding light on specific interactions that occur in its catalytic center if it were to act as a substrate for an enzyme. nih.gov Such simulations can reveal the most stable conformations and the energy barriers between them. For instance, the orientation of the carboxylic acid group relative to the plane of the benzene ring is a critical conformational feature that influences its properties. Similarly, the propyl group can adopt various conformations, and computational studies would identify the lowest energy arrangements.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods are highly effective in predicting spectroscopic properties. For this compound, theoretical calculations could predict its infrared (IR), Raman, and UV-Vis spectra.

Vibrational Frequencies: DFT calculations, often using the B3LYP functional, can be used to compute the vibrational frequencies of the molecule. scirp.orgresearchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For example, the characteristic stretching frequencies of the C=O bond in the carboxylic acid group and the N-O bonds in the nitro group could be accurately predicted. nih.gov A study on the related molecule 4-methyl-3-nitrobenzoic acid showed that the symmetric stretching vibration of the nitro group occurs around 1354 cm⁻¹. scirp.org A similar result would be expected for this compound. The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. For aromatic compounds like this compound, the spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions involving the nitro and carboxylic acid groups. Benzoic acid derivatives typically have three characteristic absorption peaks. researchgate.net The exact positions and intensities of these absorption maxima are influenced by the substituents on the ring.

Thermochemical Properties and Reaction Energetics

Computational chemistry provides a powerful tool for determining the thermochemical properties of molecules and exploring the energetics of chemical reactions.

Theoretical calculations can be used to map out the potential energy surface for a chemical reaction involving this compound. This allows for the construction of a free energy profile, which shows the change in Gibbs free energy as the reaction progresses from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products.

For example, a computational study could investigate the mechanism of a reaction involving the carboxylic acid group, such as esterification, or a reaction involving the nitro group, such as its reduction. The calculated activation energies (the energy difference between the reactants and the transition state) would provide valuable information about the reaction kinetics.

Computational Insights into Structure-Reactivity Relationships

Computational studies can provide deep insights into how the structure of this compound determines its chemical reactivity. By analyzing various calculated molecular properties, a detailed picture of its reactivity can be constructed.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carboxylic acid groups would be regions of high negative electrostatic potential, making them susceptible to attack by electrophiles.

Reactivity Descriptors: DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These descriptors can be used to compare the reactivity of this compound with other related compounds.

By systematically studying these computational outputs, researchers can predict the most likely sites for electrophilic and nucleophilic attack, understand the influence of the propyl and nitro groups on the reactivity of the carboxylic acid, and design new molecules with tailored properties.

Computational Studies of Enzyme-Substrate Interactions and Catalysis

Computational chemistry provides powerful tools to investigate the interactions between small molecules, such as this compound, and biological macromolecules like enzymes at an atomic level. These theoretical studies can elucidate the binding modes of a substrate or inhibitor and unravel the intricate mechanisms of enzymatic catalysis. By employing methods ranging from molecular docking to sophisticated quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can predict and analyze the molecular determinants of enzyme-substrate recognition and the energetic landscape of the catalyzed reaction. Such insights are invaluable for understanding the biological roles of compounds and for the rational design of new molecules with desired activities.

Molecular docking simulations are a primary computational tool used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, a hypothetical docking study could be performed with an enzyme known to act on nitroaromatic compounds, such as a nitroreductase. These enzymes are crucial in the metabolism of nitro compounds. The simulation would place the this compound molecule into the active site of the nitroreductase and score the different binding poses based on a force field that approximates the binding affinity.

The results of such a simulation would likely indicate that the binding of this compound is governed by a combination of hydrophobic and electrostatic interactions. The propyl group would be expected to occupy a hydrophobic pocket within the active site, while the carboxylate group could form hydrogen bonds and salt bridges with polar and charged amino acid residues. The nitro group, the site of enzymatic action, would be positioned in close proximity to the enzyme's cofactor, such as flavin mononucleotide (FMN), which is essential for the reduction reaction.

To provide a more detailed understanding of the catalytic mechanism, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. In a QM/MM approach, the region of the system where the chemical reaction occurs (the substrate and the essential parts of the enzyme's active site) is treated with a high level of quantum mechanical theory, while the remainder of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics force field.

For the enzymatic reduction of this compound by a nitroreductase, a QM/MM study could model the multi-step process of nitro group reduction to a nitroso, hydroxylamine (B1172632), and ultimately an amino group. These simulations can calculate the energy barriers for each step of the reaction, identify the transition state structures, and reveal the roles of specific amino acid residues in stabilizing the transition states and facilitating catalysis. For instance, proton donation from nearby acidic residues is often a critical step in the reduction of the nitro group, and QM/MM simulations can map out the proton transfer pathways.

The insights gained from these computational studies are fundamental for a comprehensive understanding of how this compound interacts with enzymes and undergoes catalytic transformation. While the following data is illustrative, it represents the type of information that can be obtained from such computational investigations.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Nitroreductase

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | Phe124, Trp103 | Pi-Pi stacking with the benzene ring |

| Arg215 | Salt bridge with the carboxylate group | ||

| Ser45 | Hydrogen bond with the nitro group | ||

| 2 | -7.5 | Leu88, Val167 | Hydrophobic interaction with the propyl group |

| Tyr129 | Hydrogen bond with the carboxylate group | ||

| Asn48 | Hydrogen bond with the nitro group |

Table 2: Illustrative Energetic Parameters for the Hypothetical Enzymatic Reduction of this compound from a QM/MM Study

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Rate-Determining Step |

| Nitro to Nitroso | 12.5 | -5.8 | Yes |

| Nitroso to Hydroxylamine | 8.9 | -15.2 | No |

| Hydroxylamine to Amine | 10.1 | -20.5 | No |

Applications in Chemical Synthesis and Materials Science Non Biological

3-Nitro-4-propylbenzoic Acid as a Precursor in Organic Synthesis

The strategic placement of the nitro, propyl, and carboxylic acid functional groups makes this compound a valuable precursor in the synthesis of more complex organic molecules. These functional groups offer multiple reactive sites for further chemical modifications.

A primary application of this compound is its role as a key intermediate in the synthesis of 3-Amino-4-propylbenzoic acid. The nitro group can be readily reduced to an amino group (-NH₂) through catalytic hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. vulcanchem.com This transformation is a critical step in creating amino-substituted benzoic acid derivatives, which are important in various fields.

Another synthetic route involves the reaction of 4-fluoro-3-nitrobenzoic acid with 1-propanamine in dimethyl sulfoxide (B87167) to yield 3-nitro-4-(propylamino)benzoic acid. prepchem.com This product can then be reduced to the corresponding amino derivative.

The distinct functional groups of this compound allow for its use as a fundamental building block in the construction of more intricate organic structures. The carboxylic acid group can undergo esterification with alcohols to form esters or react with bases to form salts. vulcanchem.com The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring, directing electrophilic substitutions. vulcanchem.com These characteristics enable chemists to strategically build upon the this compound framework to create a wide array of complex molecules.

Catalytic Applications (e.g., Potential as a Ligand or Co-catalyst Component)

While direct catalytic applications of this compound itself are not extensively documented, its derivatives hold potential in catalysis. The amino derivatives, obtained from the reduction of the nitro group, can serve as ligands for transition metals. The presence of both a carboxylic acid and an amino group allows for the formation of chelate complexes with metal ions. These complexes can be explored for their catalytic activity in various organic transformations. For instance, similar amino-hydroxybenzoic acids are used in the preparation of polymers, a process often requiring catalysis. epo.orggoogle.com

Integration into Advanced Materials (e.g., as a Monomer in Polymer Chemistry)

Derivatives of this compound are valuable in materials science, particularly in the development of advanced polymers. vulcanchem.com For example, 3-amino-4-hydroxybenzoic acids, which can be synthesized from related nitro-halo-benzoic acids, are used in the preparation of AB polybenzoxazole (PBO) ordered polymers. epo.orggoogle.com These high-performance polymers exhibit exceptional thermal stability and mechanical strength. The purity of the monomer is crucial for achieving high molecular weight polymers. google.com The structural characteristics of this compound derivatives can be tailored to impart specific properties, such as thermal stability and mechanical strength, to the resulting polymers. chemimpex.com

Isotopic Labeling Applications for Mechanistic Elucidation and Tracing